19,20-Epoxycytochalasin C

Antimalarial Drug Discovery Plasmodium falciparum Selectivity Index

Procure 19,20-Epoxycytochalasin C for its unmatched picomolar antiplasmodial activity (IC50 0.05-0.07 ng/mL) and exceptional >68,000 selectivity index. Unlike generic analogs, its antiplasmodial potency depends strictly on C7-hydroxyl integrity — oxidation reduces activity >16-fold. The C21-OAc group enables validated tag attachment without disrupting actin binding. Confirm exact identity and purity to ensure experimental reproducibility and de-risk SAR or probe development.

Molecular Formula C30H37NO6
Molecular Weight 507.6 g/mol
CAS No. 22144-76-9
Cat. No. B054765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-Epoxycytochalasin C
CAS22144-76-9
Synonyms3-Benzyl-3,3a,6,6a,9,10,12,15-octahydro-6,12,15-trihydroxy-4,5,10,12-tetramethyl-1H-cycloundec[d]isoindole-1,11(2H)-dione 15-Acetate; _x000B_(7S,13E,16S,18R,19E,21R)-21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-[11]Cytochalasa-5,13,19-triene-1,17-
Molecular FormulaC30H37NO6
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O
InChIInChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/b13-9-,15-14-/t17-,22-,23?,24+,25-,26+,29+,30+/m0/s1
InChIKeyNAIODHJWOHMDJX-NGFXLRBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

19,20-Epoxycytochalasin C (CAS 22144-76-9): A C7-Hydroxylated Cytochalasin with Potent and Selective Antiplasmodial Activity for Specialized Research


19,20-Epoxycytochalasin C (CAS 22144-76-9) is a fungal secondary metabolite belonging to the cytochalasan class of actin polymerization inhibitors, featuring a distinct 19,20-epoxide moiety and a critical C7-hydroxyl group [1]. Unlike its parent compound, cytochalasin C, and other closely related epoxidized analogs, this compound exhibits a unique profile of potent in vitro antiplasmodial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum (IC50s of 0.07 and 0.05 ng/mL, respectively) while maintaining minimal cytotoxicity in Vero cells (IC50 > 4,760 ng/mL), a selectivity profile that is not uniformly shared across the cytochalasin family [2]. This differential activity is critically dependent on the integrity of its C7-hydroxyl group, as oxidation at this site results in a greater than 15-fold loss in cytotoxic potency, a structure-activity relationship (SAR) finding with direct implications for both experimental design and procurement decisions [3].

The Critical Role of C7-Hydroxyl Integrity: Why 19,20-Epoxycytochalasin C Cannot Be Replaced by a Generic Cytochalasin Analog


Procuring a generic 'cytochalasin' or even a closely related '19,20-epoxy' analog without verifying the precise compound identity introduces significant experimental risk. The cytochalasan class exhibits profound structure-dependent variability in both potency and selectivity. For instance, while 19,20-epoxycytochalasin C demonstrates a 16-fold increase in cytotoxic potency on HT-29 cells compared to its C7-oxidized metabolite, this SAR is specific to the C7 position [1]. Furthermore, the parent compound cytochalasin C is reported to be approximately 10-fold more toxic in vivo than cytochalasin D, highlighting that even minor structural variations translate to drastically different toxicity profiles in mammalian systems . Substituting 19,20-epoxycytochalasin C with another analog like 19,20-epoxycytochalasin D would result in a loss of the unique, picomolar-range antiplasmodial activity and high therapeutic index observed in Vero cells, as the latter compound exhibits a different cytotoxicity and antiplasmodial potency profile [2]. Therefore, direct substitution without analytical confirmation and specific activity validation is not scientifically justified.

Quantitative Differentiation of 19,20-Epoxycytochalasin C: Evidence-Based Procurement Justification


Superior Antiplasmodial Potency and Selectivity Versus 19,20-Epoxycytochalasin D and Cytochalasin C

19,20-Epoxycytochalasin C demonstrates picomolar-range antiplasmodial activity against both chloroquine-sensitive and -resistant P. falciparum strains, a potency profile distinct from its close analog 19,20-epoxycytochalasin D and its parent, cytochalasin C. Crucially, this activity is paired with a lack of cytotoxicity in mammalian Vero cells, yielding an exceptionally high selectivity index. For context, 19,20-epoxycytochalasin D exhibits MIC values in the sub-nanomolar range (0.4 ng/mL) but with a different overall potency and cytotoxicity profile across a panel of tumor cell lines [1]. Cytochalasin C, in contrast, is cytotoxic to HeLa cells at sub-microgram per milliliter concentrations (IC50 < 0.32 µg/mL), indicating a lower therapeutic window for antimalarial applications .

Antimalarial Drug Discovery Plasmodium falciparum Selectivity Index

Cell Line-Specific Cytotoxicity: Divergent Potency in HL-60 Versus SK-MEL Cells Compared to 19,20-Epoxycytochalasin D

19,20-Epoxycytochalasin C exhibits significant and specific cytotoxicity against the human promyelocytic leukemia cell line HL-60 (IC50 = 1.11 µM), a property not uniformly observed across other 19,20-epoxy analogs. In contrast, it shows only mild toxicity to the SK-MEL melanoma cell line (IC50 = 8.02 µM) [1][2]. This is a key differentiator from 19,20-epoxycytochalasin D, which is not cytotoxic to SK-MEL cells at concentrations up to 10 µM but exhibits more uniform moderate toxicity to BT-549 and LLC-PK11 cells (IC50s = 7.84 µM and 8.4 µM, respectively) . These findings indicate that the 19,20-epoxycytochalasin C scaffold imparts a distinct cell-type selectivity profile compared to its D analog.

Cancer Cell Biology Leukemia Cytotoxicity Profiling

C7-Hydroxyl-Dependent Cytotoxicity: A 16-Fold Activity Loss Upon Oxidation, a Key QC and SAR Differentiator

A key differentiator for 19,20-epoxycytochalasin C is the absolute requirement of its C7-hydroxyl group for maintaining potent cytotoxic activity. Direct comparative metabolomic and chemical oxidation studies demonstrate that the parent molecule has an IC50 of 650 nM against HT-29 colon cancer cells, while its oxidized metabolite (m/z 522.24), which lacks the C7-hydroxyl group, exhibits an IC50 greater than 10 µM [1][2]. This represents a greater than 15-fold (i.e., 16-fold) decrease in potency upon oxidation. This is a precise, quantifiable SAR feature that can serve as a quality control benchmark; the presence of the oxidized metabolite would significantly compromise experimental outcomes.

Metabolite Profiling Structure-Activity Relationship Quality Control

Potential for Functionalization at C21-OAc: A Validated Chemical Handle for Tool Compound Development

Molecular docking and subsequent synthesis studies have identified the C21-OAc moiety of 19,20-epoxycytochalasin C as a viable site for chemical modification without disrupting actin binding [1][2]. This is a key differentiator from other cytochalasans where such modifications might compromise activity. The successful generation of five fluorescently labeled [11]cytochalasan derivatives from 19,20-epoxycytochalasin C confirms its utility as a scaffold for developing chemical biology probes. This feature is not universally applicable across the cytochalasin class, as the C21 position's tolerance to substitution is highly dependent on the surrounding molecular framework.

Chemical Biology Fluorescent Probes Target Identification

High-Value Application Scenarios for 19,20-Epoxycytochalasin C in Specialized Research and Discovery


Antimalarial Drug Discovery: Apicoplast-Targeted Hit-to-Lead Optimization

Based on its picomolar antiplasmodial activity and exceptional selectivity index (>68,000) against P. falciparum in Vero cells [1], 19,20-epoxycytochalasin C is uniquely suited as a starting point for developing novel antimalarial therapeutics. Its activity against both chloroquine-sensitive and -resistant strains makes it a critical tool compound for probing apicoplast biology and validating new targets in malaria parasites, with a reduced risk of confounding host-cell cytotoxicity.

Chemical Probe Development: Synthesis of Actin-Binding Fluorescent Conjugates

Researchers aiming to create novel imaging probes or pull-down reagents to study actin dynamics should prioritize 19,20-epoxycytochalasin C. Its C21-OAc moiety has been computationally and experimentally validated as a site for tag attachment (e.g., fluorophores) without disrupting actin binding [2][3]. This feature significantly de-risks and accelerates the development of customized chemical biology tools compared to starting with an unvalidated cytochalasin scaffold.

Cytochalasin Structure-Activity Relationship (SAR) Studies

19,20-Epoxycytochalasin C is an essential reference standard for SAR studies within the cytochalasan family. Its well-defined, quantifiable SAR—specifically the 16-fold loss of activity upon oxidation of the C7-hydroxyl group [4]—provides a precise benchmark for evaluating the activity of new synthetic analogs or isolated natural products. Using this compound allows researchers to control for C7-hydroxyl integrity and accurately attribute changes in biological activity to other structural modifications.

Leukemia-Specific Cytotoxicity Screening Panels

Given its significant and specific cytotoxicity against HL-60 leukemia cells (IC50 = 1.11 µM) [5], 19,20-epoxycytochalasin C is a valuable inclusion in focused libraries for screening against hematological malignancies. Its differentiated activity profile compared to 19,20-epoxycytochalasin D (which is inactive in SK-MEL cells) allows for the interrogation of cell-type-specific mechanisms of cytochalasan-induced cytotoxicity, potentially revealing new therapeutic vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19,20-Epoxycytochalasin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.